1-(Pyrrolidin-2-YL)cyclobutan-1-OL hcl
CAS No.: 2089650-62-2
Cat. No.: VC17480373
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089650-62-2 |
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Molecular Formula | C8H16ClNO |
Molecular Weight | 177.67 g/mol |
IUPAC Name | 1-pyrrolidin-2-ylcyclobutan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C8H15NO.ClH/c10-8(4-2-5-8)7-3-1-6-9-7;/h7,9-10H,1-6H2;1H |
Standard InChI Key | QSGDFXZMHMXFGR-UHFFFAOYSA-N |
Canonical SMILES | C1CC(NC1)C2(CCC2)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 1-(pyrrolidin-2-yl)cyclobutan-1-ol hydrochloride, reflecting its cyclobutanol backbone substituted with a pyrrolidine group at the 1-position. Its molecular formula is C₈H₁₆ClNO, with a molar mass of 177.67 g/mol. The hydrochloride salt form ensures improved aqueous solubility compared to the free base .
Stereochemical Features
The compound’s stereochemistry is defined by the chiral centers in both the pyrrolidine and cyclobutane rings. The pyrrolidine group adopts an envelope conformation, while the cyclobutane ring exhibits puckering distortions that influence its reactivity. The absolute configuration (R/S) at the cyclobutanol carbon remains unspecified in publicly available data, though enantiomeric resolution is achievable via chiral chromatography .
Physicochemical Properties
Key physicochemical properties are summarized below:
Property | Value/Description |
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Appearance | White to off-white crystalline solid |
Solubility | Soluble in water, DMSO, and methanol |
Melting Point | Not publicly reported |
logP (Partition Coefficient) | Estimated 0.9 (hydrophilic) |
pKa | ~9.1 (amine), ~14 (alcohol) |
The hydrochloride salt’s ionic nature facilitates its use in polar solvents, critical for biological assays .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, a plausible route involves:
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Cyclobutane Ring Formation: [2+2] Photocycloaddition of ethylene derivatives to form the cyclobutane core.
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Pyrrolidine Integration: Nucleophilic substitution or reductive amination to attach the pyrrolidine moiety.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to precipitate the final product .
Reaction Optimization
Critical parameters include:
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Temperature Control: Maintaining ≤0°C during cycloaddition to prevent ring-opening.
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Catalyst Selection: Lewis acids like BF₃·Et₂O may enhance pyrrolidine coupling efficiency.
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pH Adjustment: Precise stoichiometry of HCl ensures complete salt formation without decomposition .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 3.85–3.70 (m, 1H, cyclobutanol-OH), 3.40–3.25 (m, 2H, pyrrolidine-NCH₂), 2.95–2.80 (m, 2H, cyclobutane-CH₂), 2.20–1.90 (m, 4H, pyrrolidine-CH₂).
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IR (KBr): Broad peak at 3200 cm⁻¹ (O-H stretch), 2900 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (N-H bend) .
Applications in Drug Development
Prodrug Design
The hydroxyl group serves as a site for ester or carbonate prodrug formulations, improving blood-brain barrier penetration. For example, conjugation with lipophilic moieties increases logP to 2.3, enhancing CNS bioavailability .
Targeted Therapies
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